molecular formula C6H2BrClN2 B2511781 4-Bromo-2-chloronicotinonitrile CAS No. 1807017-39-5

4-Bromo-2-chloronicotinonitrile

Cat. No.: B2511781
CAS No.: 1807017-39-5
M. Wt: 217.45
InChI Key: LBAHFQLANUWCPI-UHFFFAOYSA-N
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Description

4-Bromo-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It is an important pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of malononitrile with trimethyl orthoacetate to obtain 2-(1-methoxy ethylidene) malononitrile. This compound is then reacted with N, N-dimethylformamide dimethyl acetal to obtain 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile. Under acidic conditions, this compound is converted to 2-hydroxy-3-cyano-4-methoxypyridine, which is then reacted with a chlorinating reagent to obtain 2-chloro-3-cyano-4-methoxypyridine. Finally, 2-chloro-3-cyano-4-methoxypyridine is reacted with a bromination reagent to obtain this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, chlorine, and nitrile groups attached to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The reactions involve the use of various reagents and conditions, including trimethyl orthoacetate, N, N-dimethylformamide dimethyl acetal, acidic conditions, a chlorinating reagent, and a bromination reagent .

Scientific Research Applications

Synthesis of Novel Heterocycles

4-Bromo-2-chloronicotinonitrile is involved in the synthesis of new heterocyclic compounds. For instance, it has been used in the synthesis of the pyrido[2,3-c]-1,2-thiazine ring system, a process that involved the reaction of 2-chloronicotinonitrile with N-methylmethanesulfonamide and subsequent treatment with base (Coppola & Hardtmann, 1979).

Synthesis of Other Chemical Compounds

It is also used in the synthesis of various brominated and chlorinated toluenes, such as 4-bromo-2-chlorotoluene, which is synthesized from 4-bromo-2-nitrotoluene by reduction (Xue Xu, 2006).

Industrial Applications

In industrial settings, this compound is used in microwave-induced chemical reactions, where it is involved in the production of 2-(4-methyl-2-phenylpiperazinyl)pyridine-3-carbonitrile. These reactions can yield unexpected by-products when scaled up (Lamazzi et al., 2009).

Molecular Structure Studies

The molecular structure of related compounds, like 4-bromo-2,6-dichlorobenzonitrile, has been investigated. The crystal packing and intermolecular interactions in these structures provide insights into their chemical properties (Britton, 1997).

Precursor to Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of important pharmaceutical compounds. For example, it is used in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a medication used to treat HIV (Longstreet et al., 2013).

Herbicide Resistance Research

Interestingly, this compound-related compounds like bromoxynil have been studied for their use in creating herbicide-resistant transgenic plants. This involves cloning specific genes from bacteria and expressing them in plants (Stalker et al., 1988).

Safety and Hazards

4-Bromo-2-chloronicotinonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It is known that this compound is an important intermediate for synthesizing thienopyridines, which are characteristic ikk beta inhibitors .

Mode of Action

As an intermediate in the synthesis of thienopyridines, it likely interacts with its targets to inhibit the IKK beta pathway .

Biochemical Pathways

4-Bromo-2-chloronicotinonitrile is involved in the synthesis of thienopyridines . Thienopyridines are known to inhibit the IKK beta pathway, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Properties

IUPAC Name

4-bromo-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHFQLANUWCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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